molecular formula C17H16N2O3S B2473662 ethyl 2-(4-oxo-7-(m-tolyl)thieno[3,2-d]pyrimidin-3(4H)-yl)acetate CAS No. 1206993-45-4

ethyl 2-(4-oxo-7-(m-tolyl)thieno[3,2-d]pyrimidin-3(4H)-yl)acetate

Cat. No.: B2473662
CAS No.: 1206993-45-4
M. Wt: 328.39
InChI Key: ZUKKEEFAVJXKAZ-UHFFFAOYSA-N
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Description

Ethyl 2-(4-oxo-7-(m-tolyl)thieno[3,2-d]pyrimidin-3(4H)-yl)acetate (CAS 1206993-45-4) is a high-purity thieno[3,2-d]pyrimidine derivative supplied for advanced pharmacological research. This compound belongs to a class of heterocyclic building blocks that are of significant interest in medicinal chemistry, particularly in the development of novel small-molecule therapeutics targeting aggressive diseases. Thienopyrimidine-based scaffolds have demonstrated considerable potential as cytotoxic agents and kinase inhibitors in scientific investigations . This compound serves as a key synthetic intermediate for researchers designing and synthesizing new molecules aimed at studying cancer progression and uncontrolled cell division. Its structural framework is recognized for DNA-intercalating properties and the ability to form hydrogen bonds, which are crucial mechanisms for inhibiting DNA synthesis and function . Furthermore, such morpholine-based thienopyrimidine derivatives have been strategically designed and evaluated as inhibitors of the PI3K lipid kinase, a prominent target in oncology due to its crucial role in cell survival and growth pathways . Researchers utilize this building block to explore structure-activity relationships (SAR) and develop potential apoptosis-inducing agents for cancers such as breast cancer (MCF-7 cell lines) and liver cancer (HepG-2 cell lines) . This product is intended for research and development use only in a laboratory setting. It is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

ethyl 2-[7-(3-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S/c1-3-22-14(20)8-19-10-18-15-13(9-23-16(15)17(19)21)12-6-4-5-11(2)7-12/h4-7,9-10H,3,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUKKEEFAVJXKAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C=NC2=C(C1=O)SC=C2C3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ethyl 2-(4-oxo-7-(m-tolyl)thieno[3,2-d]pyrimidin-3(4H)-yl)acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thieno[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate starting materials, such as 2-aminothiophene and a suitable aldehyde or ketone, under acidic or basic conditions.

    Introduction of the m-Tolyl Group: The m-tolyl group can be introduced via a Friedel-Crafts acylation reaction using m-toluoyl chloride and a Lewis acid catalyst like aluminum chloride.

    Esterification: The final step involves the esterification of the resulting intermediate with ethyl acetate in the presence of an acid catalyst.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.

Chemical Reactions Analysis

Ethyl 2-(4-oxo-7-(m-tolyl)thieno[3,2-d]pyrimidin-3(4H)-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride or sodium borohydride can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester moiety, where nucleophiles like amines or thiols replace the ethoxy group to form amides or thioesters.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 2-(4-oxo-7-(m-tolyl)thieno[3,2-d]pyrimidin-3(4H)-yl)acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: It is used in the development of novel materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 2-(4-oxo-7-(m-tolyl)thieno[3,2-d]pyrimidin-3(4H)-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological system being studied. For example, in cancer research, the compound may inhibit the activity of kinases or other proteins involved in cell proliferation and survival.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure Variations

Analog 1 : Ethyl 2-(4-oxo-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetate
  • Core: Thieno[2,3-d]pyrimidinone (vs. [3,2-d] isomer in the main compound).
  • Substituents : Thiophene at position 5 (vs. m-tolyl at position 7).
  • Synthesis : Alkylation with ethyl chloroacetate under reflux (70% yield) .
  • Properties: Melting point 135–137°C; IR bands at 1753 cm⁻¹ (ester C=O) and 1655 cm⁻¹ (pyrimidinone C=O) .
  • Key Difference : The [2,3-d] isomer and thiophene substitution may alter electronic properties and binding interactions compared to the [3,2-d] core.
Analog 2 : Ethyl 2-{[(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetyl]amino}benzoate
  • Substituents : Phenyl at position 7 (vs. m-tolyl) and an additional benzoate group.
  • Implications : The phenyl group lacks the methyl group of m-tolyl, reducing lipophilicity, while the benzoate moiety may enhance steric hindrance .

Functional Group Modifications

Analog 3 : Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate
  • Core: Pyrimidine (non-fused) with thietan-3-yloxy and thio groups.
  • Synthesis : Derived from ethyl-2-(6-methyl-4-oxopyrimidine-2-ylthio)acetate .
  • Key Difference : The absence of a fused thiophene ring and the presence of sulfur-containing substituents (thietan, thio) may confer distinct reactivity or metabolic pathways.
Analog 4 : Benzothieno[3,2-d]pyrimidinone Sulfonamide Derivatives
  • Core: Benzothieno[3,2-d]pyrimidinone (vs. thieno[3,2-d]).
  • Substituents : Sulfonamide thio groups at position 2.
  • Biological Activity: COX-2 and iNOS inhibition in inflamed cells (IC₅₀ values: 0.5–5 µM) .
  • Key Difference : The benzene ring fusion and sulfonamide groups enhance anti-inflammatory activity, contrasting with the ester-functionalized main compound.

Physicochemical Properties

Compound Melting Point (°C) Key Functional Groups LogP (Predicted)
Main Compound Not reported Ethyl acetate, m-tolyl ~2.8 (estimated)
Analog 1 135–137 Ethyl acetate, thiophene ~2.5
Analog 2 Not reported Benzoate, phenyl ~3.2
Ethyl 2-(hexahydro-4-oxo-2-thioxo...) 218–220 Cyclopentane, thioxo ~1.8
  • Lipophilicity : The m-tolyl group in the main compound likely increases LogP compared to phenyl or thiophene substituents.
  • Solubility : The ester group may improve aqueous solubility relative to thio or sulfonamide derivatives.

Biological Activity

Ethyl 2-(4-oxo-7-(m-tolyl)thieno[3,2-d]pyrimidin-3(4H)-yl)acetate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antitumor agent . This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and a comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features a thieno[3,2-d]pyrimidine core, characterized by the following structural formula:

  • Molecular Formula : C16H15N3O3S
  • Molecular Weight : 328.4 g/mol

The presence of the m-tolyl group and an ester functionality enhances its chemical properties, potentially influencing its biological activity. The unique structure combines elements from both thieno and pyrimidine systems, which are often associated with various pharmacological effects.

Antitumor Properties

In vitro studies have demonstrated that this compound exhibits significant antitumor activity. Notably:

  • Cell Lines Tested : MCF-7 breast cancer cells
  • IC50 Values : Ranged from 23.2 to 49.9 μM , indicating effective induction of apoptosis and reduction in cell viability at specific concentrations .

The mechanism of action is hypothesized to involve kinase inhibition, a common pathway for many anticancer drugs. However, specific pathways remain to be fully elucidated.

Comparative Analysis with Similar Compounds

A comparative table illustrates the biological activities of this compound alongside structurally related compounds:

Compound NameStructureBiological Activity
Ethyl 2-(4-oxo-thieno[3,2-d]pyrimidin-5(4H)-yl)acetateSimilar core structureAntitumor activity
Ethyl 5-methylthieno[3,2-d]pyrimidin-4(5H)-oneMethyl substitutionAntimicrobial properties
Ethyl 6-bromo-thieno[3,2-d]pyrimidineHalogen substitutionPotential antiviral activity

This table highlights the unique substitution patterns and functional groups that contribute to the distinct biological profiles of these compounds.

Study 1: Antitumor Efficacy

A study conducted on various cancer cell lines revealed that this compound significantly inhibited cell proliferation. The results indicated that the compound could serve as a lead candidate for further development in cancer therapeutics .

Study 2: Mechanism Exploration

Preliminary evaluations suggest that this compound may inhibit specific kinases involved in cancer progression. Further research is needed to identify the exact molecular targets and pathways affected by this compound .

Future Directions

Given its promising biological activity, further studies are warranted to explore:

  • Mechanistic Studies : Detailed investigations into the specific pathways and targets involved in its antitumor effects.
  • In Vivo Studies : Animal models to assess the pharmacokinetics and therapeutic efficacy in a living organism.
  • Derivatization : Synthesis of analogs to enhance potency and selectivity against cancer cells.

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